Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate
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Overview
Description
Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural motif, which includes both pyrazole and pyrimidine rings. The presence of these rings makes it a privileged scaffold in medicinal chemistry, allowing for various structural modifications and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate typically involves multi-step reactionsThe reaction conditions often involve the use of ethanol as a solvent and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for further structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler, more reduced forms of the compound .
Scientific Research Applications
Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a]pyrimidine core but lacks the thio and oxobutanoate groups.
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but with different substituents.
3,5-Dimethyl-1-phenylpyrazole: Contains the pyrazole ring but not the pyrimidine ring.
Uniqueness
Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-26-18(25)11-16(24)12-27-17-10-13(2)21-20-19(14(3)22-23(17)20)15-8-6-5-7-9-15/h5-10H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJQLYJAHGOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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